Cas no 1526684-98-9 (2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid)

2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- AKOS015790779
- EN300-997623
- 2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid
- 1526684-98-9
- 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid
-
- MDL: MFCD21770339
- インチ: 1S/C8H10F3NO3S/c9-8(10,11)7(15)12-1-2-16-4-5(12)3-6(13)14/h5H,1-4H2,(H,13,14)
- InChIKey: RNCAAQXTKZWASD-UHFFFAOYSA-N
- SMILES: S1CCN(C(C(F)(F)F)=O)C(CC(=O)O)C1
計算された属性
- 精确分子量: 257.03334884g/mol
- 同位素质量: 257.03334884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.9Ų
- XLogP3: 0.8
2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-997623-10g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 10g |
$3929.0 | 2023-09-01 | ||
Enamine | EN300-997623-0.05g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-997623-0.5g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-997623-5.0g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-997623-2.5g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-997623-1g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 1g |
$914.0 | 2023-09-01 | ||
Enamine | EN300-997623-10.0g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-997623-0.1g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-997623-0.25g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-997623-1.0g |
2-[4-(trifluoroacetyl)thiomorpholin-3-yl]acetic acid |
1526684-98-9 | 95.0% | 1.0g |
$914.0 | 2025-02-21 |
2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acidに関する追加情報
Introduction to 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid (CAS No. 1526684-98-9)
2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1526684-98-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a trifluoroacetyl group and a thiomorpholine moiety, which together contribute to its unique chemical properties and potential biological activities. The trifluoroacetyl group, known for its electron-withdrawing effects and metabolic stability, often enhances the binding affinity and pharmacokinetic profiles of associated molecules. Meanwhile, the thiomorpholine scaffold is frequently encountered in drug candidates due to its ability to form stable hydrogen bonds and its structural versatility, making it a valuable component in the design of bioactive molecules.
The synthesis and structural characterization of 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid involve sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. The introduction of the trifluoroacetyl group into the thiomorpholine core typically requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions or nucleophilic acyl substitution have been employed to achieve this transformation efficiently. The resulting compound exhibits interesting physicochemical properties, including solubility in polar organic solvents and moderate stability under standard storage conditions, which are critical factors for its further application in drug development.
In recent years, 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it a promising candidate for further derivatization to produce compounds with enhanced pharmacological properties. For instance, modifications at the acetic acid moiety or the thiomorpholine ring could lead to derivatives with improved bioavailability or targeted receptor interactions. Researchers have been particularly interested in its potential as a precursor for small-molecule inhibitors or modulators of enzyme activity, which are essential for treating various diseases.
One of the most compelling aspects of 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid is its role in addressing unmet medical needs through innovative drug design. The trifluoroacetyl group's ability to modulate metabolic pathways has been leveraged in the development of compounds targeting neurological disorders, inflammatory diseases, and even certain types of cancer. Additionally, the thiomorpholine scaffold's structural flexibility allows for the creation of molecules that can interact with biological targets in unique ways, potentially leading to breakthroughs in areas where traditional drugs have encountered limitations.
The pharmacological evaluation of 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid has revealed several promising avenues for further investigation. Preclinical studies have demonstrated that derivatives based on this core structure exhibit inhibitory effects on specific enzymes implicated in disease pathogenesis. These findings are particularly noteworthy given the increasing emphasis on precision medicine and targeted therapies. By understanding how subtle changes in molecular structure can influence biological activity, researchers can design more effective drugs with fewer side effects.
Moreover, the synthetic accessibility of 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid makes it an attractive building block for large-scale drug discovery programs. The availability of efficient synthetic routes allows pharmaceutical companies to rapidly explore libraries of derivatives without significant logistical challenges. This capability is crucial in today's fast-paced pharmaceutical landscape, where time-to-market can be a decisive factor in therapeutic success.
The integration of computational chemistry and high-throughput screening techniques has further accelerated the exploration of 2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid derivatives. By leveraging advanced modeling tools, researchers can predict potential biological activities with greater accuracy before conducting costly wet-lab experiments. This approach not only saves resources but also enables more strategic decision-making during drug development.
In conclusion,2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid (CAS No. 1526684-98-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in addressing contemporary challenges in medicine. As research continues to uncover new ways to harness its properties,this compound is poised to play an increasingly vital role in the discovery and development of novel treatments for a wide range of diseases.
1526684-98-9 (2-4-(trifluoroacetyl)thiomorpholin-3-ylacetic acid) Related Products
- 186644-16-6(pent-4-yn-2-ylbenzene)
- 2034226-92-9(1-acetyl-N-{6-(furan-3-yl)pyridin-3-ylmethyl}piperidine-4-carboxamide)
- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)
- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)
- 4504-94-3(3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one)
- 4747-46-0(1-phenylpyrazole-3-carboxylic acid)
- 17839-53-1(2-Mercapto-6-methylbenzoic acid)
- 2680884-45-9(tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate)
- 3458-28-4(D(+)-Mannose)
- 1389572-02-4(N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)




